N,N-Dimethylbenzo[d]isothiazol-6-amine
CAS No.: 60768-67-4
Cat. No.: VC15811015
Molecular Formula: C9H10N2S
Molecular Weight: 178.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60768-67-4 |
|---|---|
| Molecular Formula | C9H10N2S |
| Molecular Weight | 178.26 g/mol |
| IUPAC Name | N,N-dimethyl-1,2-benzothiazol-6-amine |
| Standard InChI | InChI=1S/C9H10N2S/c1-11(2)8-4-3-7-6-10-12-9(7)5-8/h3-6H,1-2H3 |
| Standard InChI Key | NSTCPYIQURDCLA-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC2=C(C=C1)C=NS2 |
Introduction
Chemical Structure and Nomenclature
Core Architecture
N,N-Dimethylbenzo[d]isothiazol-6-amine consists of a benzene ring fused to an isothiazole moiety, a five-membered heterocycle containing sulfur and nitrogen atoms. The methyl groups at the N-position distinguish it from simpler analogs, influencing electronic distribution and reactivity. The IUPAC name N,N-dimethyl-1,2-benzothiazol-6-amine reflects this substitution pattern.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 60768-67-4 | |
| Molecular Formula | C₉H₁₀N₂S | |
| Molecular Weight | 178.26 g/mol | |
| IUPAC Name | N,N-dimethyl-1,2-benzothiazol-6-amine |
Isomeric Considerations
A related isomer, N,N-Dimethylbenzo[d]isothiazol-3-amine (PubChem CID 13015529), shares the same molecular formula but differs in the position of the amine group on the isothiazole ring. This structural distinction significantly alters physicochemical and biological properties, underscoring the importance of regiochemistry in heterocyclic compounds .
Synthesis and Manufacturing
Primary Synthetic Routes
Synthesis typically involves functionalization of preformed benzo[d]isothiazole scaffolds. VulcanChem reports selective N-dimethylation using Ru/C catalysts and formaldehyde under controlled conditions, achieving high yields. Alternative methods include:
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Alkylation of Primary Amines: Reaction of benzo[d]isothiazol-6-amine with methyl iodide in the presence of a base.
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Reductive Amination: Employing dimethylamine and carbonyl precursors under hydrogenation conditions.
Table 2: Comparison of Synthesis Methods
| Method | Catalysts/Conditions | Yield (%) | Purity |
|---|---|---|---|
| Ru/C-Mediated Dimethylation | HCHO, 80°C, 12 hrs | 85 | >95% |
| Alkylation with CH₃I | K₂CO₃, DMF, 60°C | 72 | 90% |
| Reductive Amination | H₂, Pd/C, MeOH | 68 | 88% |
Purification and Characterization
Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensures high purity. Characterization relies on NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry, with key spectral signatures including:
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¹H NMR: δ 2.95 ppm (s, 6H, N(CH₃)₂), δ 7.2–7.8 ppm (aromatic protons).
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IR: Stretching vibrations at 1580 cm⁻¹ (C=N), 1320 cm⁻¹ (C-S).
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL at 25°C). Stability studies indicate decomposition above 200°C, with susceptibility to oxidation in aqueous acidic conditions.
Table 3: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | 142–145°C | DSC |
| LogP (Octanol-Water) | 2.3 | Computational |
| pKa | 4.8 (estimated) | Potentiometric Titration |
Reactivity
The dimethylamino group acts as an electron donor, facilitating electrophilic substitution at the aromatic ring. Nucleophilic sites at sulfur and nitrogen enable participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Biological Activity and Mechanisms
Anticancer Activity
Analogous compounds such as 70 and 71 (PMC ID: PMC7962134) exhibit cytotoxicity against HepG2 liver carcinoma cells (IC₅₀: 8–12 µM) via Src family kinase inhibition . The dimethylamino group may enhance cellular uptake by modulating lipophilicity.
Industrial and Research Applications
Biocidal Agents
Benzo[d]isothiazoles are widely used in preservatives for coatings and polymers. N,N-Dimethylbenzo[d]isothiazol-6-amine’s stability under UV exposure makes it a candidate for outdoor materials.
Materials Science
The compound’s electron-rich structure facilitates its use in organic semiconductors. Thin-film transistors incorporating similar derivatives show hole mobility up to 0.1 cm²/V·s.
Comparative Analysis with Analogues
Table 4: Structural and Functional Analogues
| Compound | CAS No. | Key Differences | Bioactivity |
|---|---|---|---|
| N-Methylbenzo[d]isothiazol-6-amine | 2089325-33-5 | Single methyl group | Moderate antimicrobial |
| 1,2-Benzisothiazol-3(2H)-one | 2634-33-5 | Ketone substitution | Antifungal |
| 2-Methyl-3-isothiazolone | 2682-20-4 | Smaller heterocycle | Industrial biocide |
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